sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate
Brand Name: Vulcanchem
CAS No.: 72741-86-7
VCID: VC20831291
InChI: InChI=1S/C26H43N3O6S.Na/c1-15(4-7-22(32)27-10-11-36(33,34)35)18-5-6-19-23-20(13-21(31)25(18,19)3)24(2)9-8-17(30)12-16(24)14-26(23)28-29-26;/h15-21,23,30-31H,4-14H2,1-3H3,(H,27,32)(H,33,34,35);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-;/m1./s1
SMILES: CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C.[Na+]
Molecular Formula: C26H42N3NaO6S
Molecular Weight: 547.7 g/mol

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate

CAS No.: 72741-86-7

Cat. No.: VC20831291

Molecular Formula: C26H42N3NaO6S

Molecular Weight: 547.7 g/mol

* For research use only. Not for human or veterinary use.

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate - 72741-86-7

Specification

CAS No. 72741-86-7
Molecular Formula C26H42N3NaO6S
Molecular Weight 547.7 g/mol
IUPAC Name sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate
Standard InChI InChI=1S/C26H43N3O6S.Na/c1-15(4-7-22(32)27-10-11-36(33,34)35)18-5-6-19-23-20(13-21(31)25(18,19)3)24(2)9-8-17(30)12-16(24)14-26(23)28-29-26;/h15-21,23,30-31H,4-14H2,1-3H3,(H,27,32)(H,33,34,35);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-;/m1./s1
Standard InChI Key SBGNLQGGOAWPRY-ITLHHNROSA-M
Isomeric SMILES C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C4(C[C@H]5[C@@]3(CC[C@H](C5)O)C)N=N4)O)C.[Na+]
SMILES CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C.[Na+]
Canonical SMILES CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C.[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator